molecular formula C15H15N3OS B2599839 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 487022-96-8

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No.: B2599839
CAS No.: 487022-96-8
M. Wt: 285.37
InChI Key: VTCMMJCRIYQNRZ-SDNWHVSQSA-N
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Description

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a complex organic compound featuring a benzo[d]thiazole moiety, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidine ring and the nitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and piperidine-containing molecules. Examples include:

  • 2-(benzo[d]thiazol-2-yl)-3-oxo-3-(piperidin-1-yl)propanenitrile
  • 2-(benzo[d]thiazol-2-yl)-3-oxo-3-(morpholin-1-yl)propanenitrile

Uniqueness

What sets (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile, a compound featuring a benzo[d]thiazole moiety and a piperidine ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of 346.4 g/mol. Its structure includes a benzo[d]thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Property Value
Molecular FormulaC₁₉H₂₀N₂O₃S
Molecular Weight346.4 g/mol
CAS Number361478-90-2

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial effects. For example, compounds similar to this compound have shown efficacy against various bacterial strains. In vitro studies demonstrated that certain derivatives can inhibit the growth of resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have reported that benzo[d]thiazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and colon cancer cell lines by affecting cell cycle regulation .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in key cellular processes. The presence of the benzo[d]thiazole ring enhances its ability to bind to these targets, potentially leading to the modulation of their activity and subsequent biological effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzo[d]thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial load at concentrations as low as 25 µM against E. coli .
  • Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell type. The mechanism was linked to the induction of apoptosis via caspase activation .

Summary of Findings

The compound this compound shows promising biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features contribute to its efficacy against various pathogens and cancer cells.

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c16-10-11(15(19)18-8-4-1-5-9-18)14-17-12-6-2-3-7-13(12)20-14/h2-3,6-7,17H,1,4-5,8-9H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCMMJCRIYQNRZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C2NC3=CC=CC=C3S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/2\NC3=CC=CC=C3S2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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